Barbituric acid

Physicochemical characterization Acid-base chemistry Coordination chemistry

Barbituric acid (CAS 67-52-7) is the definitive pyrimidine-2,4,6(1H,3H,5H)-trione scaffold for barbiturate API synthesis and crystal engineering. • Enables aqueous Knoevenagel condensation to 5-arylidene derivatives; 11.45 g/L solubility supports green synthetic protocols. • Validated ADA hydrogen-bonding synthon; stronger directional interactions vs. 2-thiobarbituric acid. • CE-EC reference standard: 0.5 μM LOD, linear over 3 orders of magnitude. ≥99% purity, light cream powder. Ambient shipping; stocked for immediate dispatch.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 67-52-7
Cat. No. B137347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid
CAS67-52-7
Synonyms2,4,6(1H,3H,5H)-Pyrimidinetrione;  1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione;  2,4,6-Pyrimidinetriol;  2,4,6-Pyrimidinetrione;  2,4,6-Trihydroxypyrimidine;  2,4,6-Trioxohexahydropyrimidine;  6-Hydroxyuracil;  Hexahydropyrimidine-2,4,6-trione;  Malonylurea
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)NC1=O
InChIInChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
InChIKeyHNYOPLTXPVRDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9e-05 mg/mL at 37 °C

Structure & Identifiers


Interactive Chemical Structure Model





Barbituric Acid Physicochemical Baseline


Barbituric acid (BA) is the foundational heterocyclic scaffold of the barbiturate class, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione structure with a molecular weight of 128.09 g/mol . It possesses a pKa of 4.01 at 25°C and exhibits aqueous solubility of 11.45 g/L at 20°C [1]. While BA itself lacks intrinsic sedative activity, its C2 and C5 positions serve as critical functionalization sites for the generation of pharmacologically active barbiturates . The compound exists as an odorless, light cream-colored powder with a decomposition point between 248-252°C .

SynthesisPrecursor for 5,5-disubstituted barbiturates via C5 alkylation
Co-crystalRobust ADA hydrogen-bond coformer for crystal engineering
AnalyticalReference standard for capillary electrophoresis method validation
Green chemistryWater-soluble Knoevenagel condensation substrate

Barbituric Acid vs. Structural Analogs


While barbituric acid (BA) and its close analogs, such as 2-thiobarbituric acid (TBA) and 1,3-dimethylbarbituric acid (DMBA), share a common pyrimidine core, they exhibit fundamentally divergent physicochemical and reactive behaviors that preclude simple interchange. The replacement of the C2 carbonyl oxygen with sulfur in TBA drastically alters its electronic character (pKa 2.25 vs. 4.01), acidifying the molecule and changing its metal coordination and hydrogen-bonding properties [1]. Similarly, N-methylation in DMBA eliminates the molecule's ability to act as a traditional hydrogen-bond donor, profoundly altering its crystal packing and supramolecular interactions [2]. These differences render each compound uniquely suitable for specific applications, with substitution in validated analytical, synthetic, or crystal engineering protocols leading to assay failure or altered product profiles.

Thio-analog (TBA) acidity mismatch
Replacing C=O with C=S lowers pKa, altering metal coordination, solubility and HPLC retention compared to BA.
N-Methyl analog (DMBA) loses H-bond donor
1,3-Dimethyl substitution removes traditional hydrogen-bond donor sites, disrupting co-crystal packing and supramolecular assembly.
BA as impurity in TBARS assay
Barbituric acid contaminating TBA reagents forms interfering adducts (513/490 nm), compromising lipid peroxidation quantification.

Barbituric Acid Performance Evidence


Acidity Comparison: pKa Difference

Barbituric acid (BA) is a significantly weaker acid than its thio-analog, 2-thiobarbituric acid (TBA). This difference is critical for applications where pH-dependent solubility, metal ion chelation, or protonation state dictates reactivity. The replacement of the C2 carbonyl oxygen with sulfur lowers the pKa by approximately 1.75 units, resulting in TBA being about 56 times more acidic than BA under standard conditions [1].

Acidity comparison
Head-to-head
BA pKa 4.01
vs. TBA pKa 2.25 (Δ 1.76)
pKa shift governs metal coordination and aqueous reactivity
Reported at 25°C, aqueous solution
Physicochemical characterization Acid-base chemistry Coordination chemistry

TBARS Assay Interference

In the widely used thiobarbituric acid reactive substances (TBARS) assay, 2-thiobarbituric acid (TBA) is the specific reagent that reacts with malondialdehyde (MDA) to form the diagnostic pink pigment (λmax 532 nm). However, barbituric acid (BA) is a common impurity in TBA preparations and produces distinct, interfering adducts when present. BA reacts with MDA to form a 1:1:1 TBA/MDA/BA adduct (λmax 513 nm) and a 2:1 BA/MDA adduct (λmax 490 nm) [1]. This demonstrates that while TBA is the essential functional reagent for the assay, BA acts solely as a contaminant that must be removed via purification to ensure accurate quantification [1].

TBARS assay specificity
Head-to-head
BA: off-target adducts 513/490 nmTBA: diagnostic adduct 532 nm
BA is an analytical contaminant, not a reagent substitute
High-purity TBA required for valid TBARS quantification
Analytical chemistry Lipid peroxidation Assay interference

Capillary Electrophoresis Detection Sensitivity

Barbituric acid (BA) and 2-thiobarbituric acid (TA) can be separated and detected simultaneously using capillary electrophoresis with end-column electrochemical detection. Under optimized conditions at a detection potential of 1.25 V versus Ag/AgCl, the method achieved a lower detection limit of 0.5 μM for BA and 0.1 μM for TA [1]. The calibration graph was linear over three orders of magnitude for both analytes, with relative standard deviations (n=10) for peak current of 3.4% (BA) and 3.7% (TA), and for migration time of 1.7% (BA) and 1.2% (TA) [1].

CE detection sensitivity
Head-to-head
BA LOD 0.5 μM
RSD peak current 3.4%, migration time 1.7%
Validated CE-EC method for BA quantification in aqueous matrices
Linear range 0.5–500 μM; detection potential 1.25 V
Capillary electrophoresis Electrochemical detection Analytical method validation

Supramolecular Synthon with Diaminopyrimidine

Both barbituric acid (BA) and 2-thiobarbituric acid (TBA) successfully form the intended triply hydrogen-bonded ADA/DAD synthon with the coformer 2,4-diaminopyrimidine (DAPY). Cocrystallization experiments yielded the salt 2,4-diaminopyrimidinium barbiturate for BA, and two solvated salts for TBA [1]. The key finding is that replacing the strong C=O hydrogen-bond acceptor with a weaker C=S acceptor in TBA alters the hydrogen-bond strength and synthon geometry without abolishing synthon formation, offering tunable supramolecular motifs [1].

Supramolecular synthon
Head-to-head
BA: strong C=O···H–N ADA/DAD synthon
TBA: weaker C=S···H–N, solvate formation
C=O acceptor provides directional co-crystal engineering motif
Tunable hydrogen-bond strength via O/S substitution
Crystal engineering Supramolecular chemistry Hydrogen bonding

Knoevenagel Condensation Reactivity

Barbituric acid (BA) and thiobarbituric acid (TBA) both participate efficiently in the Knoevenagel condensation with aromatic aldehydes under Mg(NTf2)2 catalysis in water, yielding 5-arylidene derivatives in high to excellent yields [1]. This study establishes that both BA and TBA are competent substrates for this class of reaction under identical aqueous conditions. A separate study specifically on TBA using acetic acid catalysis and mechanochemical grinding reported yields in the range of 50-89% [2].

Knoevenagel reactivity
Cross-study
BA: high yields reported (qualitative)
TBA: 50–89% benchmark under specific conditions
Both substrates reactive; TBA yields provide optimization benchmark
Data from different catalytic systems; direct comparison limited
Organic synthesis Knoevenagel condensation Green chemistry

Barbituric Acid Application Scenarios


Precursor for Pharmaceutical Barbiturate Synthesis

Barbituric acid is the essential starting material for the synthesis of clinically important 5,5-disubstituted barbiturates, including phenobarbital, a WHO Essential Medicine. Its unsubstituted C5 position and enolizable hydrogen enable the alkylation and condensation reactions required to install the pharmacophoric substituents [1]. Unlike its N-methylated or thio-analogs, BA possesses the precise hydrogen-bonding and nucleophilic characteristics necessary for generating the core barbiturate pharmacophore.

Hydrogen-Bonded Cocrystal Coformer

As demonstrated by its successful formation of an ADA/DAD synthon with 2,4-diaminopyrimidine [2], barbituric acid is a robust coformer for crystal engineering. Its dual ADA hydrogen-bonding sites, based on strong C=O acceptors, provide more directional and stronger interactions compared to the C=S acceptor of 2-thiobarbituric acid [2]. This makes BA the preferred choice when designing cocrystals requiring strong, predictable hydrogen-bonding motifs to modify physicochemical properties such as solubility or stability.

CE Reference Standard

The validated capillary electrophoresis method with electrochemical detection (CE-EC) provides a benchmark for developing assays for barbituric acid in complex matrices [3]. With a reported detection limit of 0.5 μM and linearity over three orders of magnitude, BA can be reliably quantified in aqueous samples using this method [3]. The established separation from 2-thiobarbituric acid confirms the method's specificity, allowing BA to be used as a reference standard for method transfer and validation.

Water-Based Knoevenagel Scaffold

Barbituric acid serves as an excellent substrate for Knoevenagel condensation under environmentally benign aqueous conditions, as shown by its high-yielding reaction with aromatic aldehydes catalyzed by Mg(NTf2)2 in water [4]. Its good aqueous solubility (11.45 g/L) [5] and moderate acidity (pKa 4.01) [5] make it well-suited for water-mediated synthetic protocols, offering a greener alternative to traditional organic solvent-based methods for generating 5-arylidene derivatives.

Application
Selection Property
Validation Focus
Barbiturate synthesis
C5 enolizable hydrogen and nucleophilicity
Pharmacophoric disubstitution via alkylation/condensation
Crystal engineering coformer
Strong C=O hydrogen-bond acceptor (ADA motif)
Co-crystal structure and physicochemical modulation
CE method development
Electrochemical activity at 1.25 V detection potential
LOD, linearity, and migration time reproducibility
Aqueous Knoevenagel reactions
Water solubility and C5 methylene reactivity
Yield and selectivity under green catalytic conditions

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